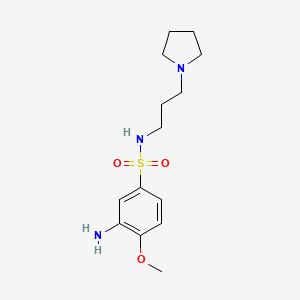
4-Pentan-3-ylsulfanylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentan-3-ylsulfanylbenzoic acid is an organic compound characterized by a benzene ring substituted with a carboxylic acid group and a pentan-3-ylsulfanyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid and pentan-3-yl mercaptan.
Reaction Conditions: The reaction involves a nucleophilic substitution where the mercaptan group replaces a leaving group on the benzoic acid.
Catalysts and Solvents: Common catalysts include strong bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use batch processes for small-scale production or continuous processes for large-scale manufacturing.
Purification: The compound is purified through recrystallization or chromatographic techniques to achieve high purity levels.
Types of Reactions:
Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfonyl group.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent.
科学研究应用
Chemistry: 4-Pentan-3-ylsulfanylbenzoic acid is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds. These interactions can influence biological pathways and cellular processes.
相似化合物的比较
Benzoic Acid: Similar structure but lacks the sulfanyl group.
Thiobenzoic Acid: Contains a sulfanyl group but different alkyl chain length.
Pentanoic Acid: Similar alkyl chain but lacks the benzene ring and sulfanyl group.
This comprehensive overview highlights the significance of 4-Pentan-3-ylsulfanylbenzoic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
4-pentan-3-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H16O2S/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
JKEXETRCFGCDOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)SC1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


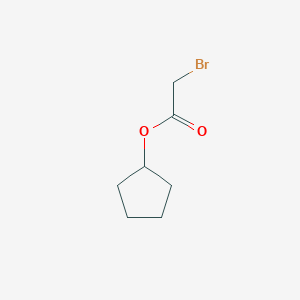
![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
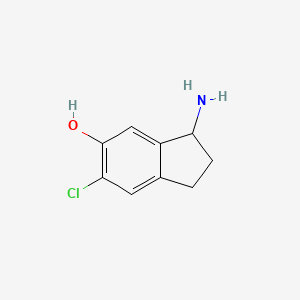
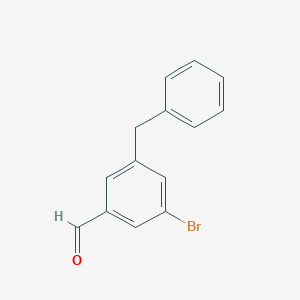
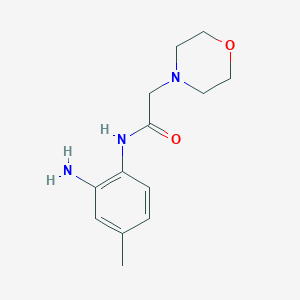
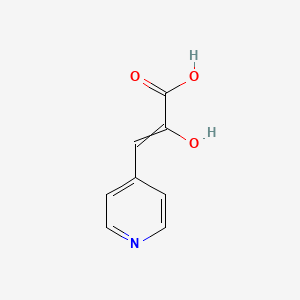
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
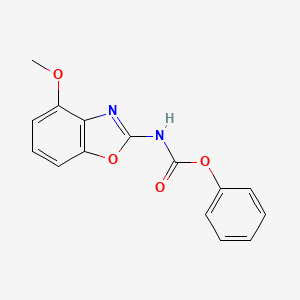
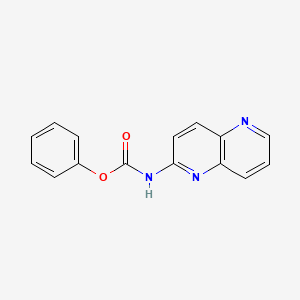
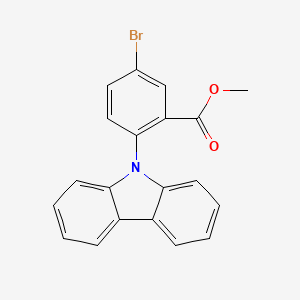
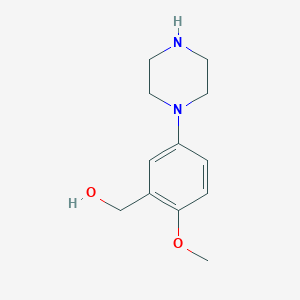

![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
